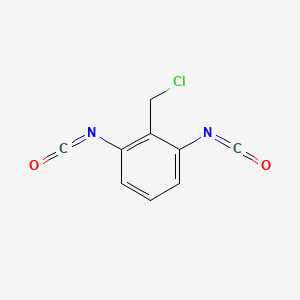
Oxacyclododec-9-en-2-one, 12-methyl-, (9E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacyclododec-9-en-2-one, 12-methyl-, (9E)-, also known as recifeiolide, is a chemical compound with the molecular formula C12H20O2. It is a member of the oxacyclododecene family and is characterized by a twelve-membered ring containing an oxygen atom and a double bond at the 9th position. The compound also features a methyl group at the 12th position, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclododec-9-en-2-one, 12-methyl-, (9E)- typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of a ring-closing metathesis reaction, where a linear diene undergoes cyclization in the presence of a ruthenium-based catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Oxacyclododec-9-en-2-one, 12-methyl-, (9E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated ring structure.
Substitution: The methyl group and the double bond can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of saturated ring structures.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Oxacyclododec-9-en-2-one, 12-methyl-, (9E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Oxacyclododec-9-en-2-one, 12-methyl-, (9E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Oxacyclododec-9-en-2-one: Lacks the methyl group at the 12th position.
Oxacyclododec-9-en-2-one, 12-methyl-, (E)-: Different stereochemistry at the double bond.
Oxacyclododec-9-en-2-one, 12-methyl-, (9Z)-: Different configuration of the double bond.
Uniqueness
Oxacyclododec-9-en-2-one, 12-methyl-, (9E)- is unique due to its specific stereochemistry and the presence of the methyl group at the 12th position.
Propiedades
Número CAS |
58654-20-9 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
12-methyl-1-oxacyclododec-9-en-2-one |
InChI |
InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h5,7,11H,2-4,6,8-10H2,1H3 |
Clave InChI |
IYNKPPZNZQQWKC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=CCCCCCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)


![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)



![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)

